N-propyl-1H-indol-5-amine
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Overview
Description
N-propyl-1H-indol-5-amine is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core with an amine group at the 5-position and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propyl-1H-indol-5-amine can be synthesized through various methods. One common approach involves the reaction of 5-nitroindole with propylamine under reducing conditions to yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: N-propyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Products may include indole-5-quinone derivatives.
Reduction: Reduced forms of the compound with modified amine groups.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-propyl-1H-indol-5-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
1H-Indol-3-amine: Another indole derivative with an amine group at the 3-position.
1H-Indol-5-amine: Similar structure but without the propyl group.
1H-Indol-2-carboxylic acid: An indole derivative with a carboxylic acid group at the 2-position.
Uniqueness: N-propyl-1H-indol-5-amine is unique due to the presence of both the amine group at the 5-position and the propyl group attached to the nitrogen atom. This specific substitution pattern can result in distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N-propyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h3-5,7-8,12-13H,2,6H2,1H3 |
InChI Key |
AYWVKWAUNCEYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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